5-propoxy-1H-indole
Overview
Description
5-Propoxy-1H-indole is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are prevalent in various natural products and synthetic drugs, making them crucial in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst
Industrial Production Methods: Industrial production of indole derivatives often involves catalytic processes to ensure high yield and purity. Palladium-catalyzed reactions, such as the Larock indole synthesis, are frequently used to construct the indole ring system with various substituents . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Propoxy-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2,3-diones, while substitution reactions can introduce various functional groups at different positions on the indole ring .
Scientific Research Applications
5-Propoxy-1H-indole has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s potential therapeutic effects are being explored for treating various diseases.
Industry: Indole derivatives are used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-propoxy-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to receptors or enzymes, modulating their activity. For example, they can inhibit enzymes involved in disease pathways or activate receptors that trigger therapeutic effects . The exact mechanism depends on the specific biological target and the structure of the indole derivative.
Comparison with Similar Compounds
5-Methoxy-1H-indole: Similar in structure but with a methoxy group instead of a propoxy group.
5-Ethoxy-1H-indole: Contains an ethoxy group at the 5-position.
5-Butoxy-1H-indole: Features a butoxy group at the 5-position.
Uniqueness: 5-Propoxy-1H-indole is unique due to the specific properties imparted by the propoxy group. This group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from other indole derivatives .
Properties
IUPAC Name |
5-propoxy-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-7-13-10-3-4-11-9(8-10)5-6-12-11/h3-6,8,12H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJYYIGOESXISA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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